3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid is an organic compound with a complex structure that includes hydroxyl, methyl, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid typically involves multi-step organic reactions. The process often starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include alkyl halides, amines, and oxidizing agents. The reaction conditions may vary, but they generally involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4,4-dimethyl-2-amino-6-octenoic acid
- 3-Hydroxy-4,4-dimethyl-2-(ethylamino)-6-octenoic acid
- 3-Hydroxy-4,4-dimethyl-2-(propylamino)-6-octenoic acid
Uniqueness
3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(E,2S,3R)-3-hydroxy-4,4-dimethyl-2-(methylamino)oct-6-enoic acid |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-11(2,3)9(13)8(12-4)10(14)15/h5-6,8-9,12-13H,7H2,1-4H3,(H,14,15)/b6-5+/t8-,9-/m0/s1 |
InChI Key |
NPTONCQMXQFBMD-MUNZNRDXSA-N |
Isomeric SMILES |
C/C=C/CC(C)(C)[C@H]([C@@H](C(=O)O)NC)O |
Canonical SMILES |
CC=CCC(C)(C)C(C(C(=O)O)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.